molecular formula C21H23N3O B2883908 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one CAS No. 915189-51-4

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one

Cat. No.: B2883908
CAS No.: 915189-51-4
M. Wt: 333.435
InChI Key: NYVCYXJCLKBRKQ-UHFFFAOYSA-N
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Description

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds

Scientific Research Applications

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties, which are valuable in medicinal chemistry.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Future Directions

The benzimidazole moiety has been found to exhibit diverse pharmacological activities, spurring chemists around the world to design, synthesize, and screen thousands of benzimidazoles for various activities . This suggests that there is potential for future research and development of benzimidazole derivatives, including “4-{1-[(2,5-Dimethylphenyl)methyl]benzimidazol-2-yl}-1-methylpyrrolidin-2-one”. Future directions could include further exploration of its pharmacological activities and potential applications in medicinal chemistry.

Mechanism of Action

Target of Action

It is known that benzimidazole compounds often interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biological processes .

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the benzimidazole moiety can enhance the compound’s ability to bind to its target, leading to changes in the target’s function .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These effects can lead to downstream changes in cellular processes, such as signal transduction or gene expression .

Pharmacokinetics

Benzimidazole derivatives are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . These properties can impact the compound’s bioavailability and therapeutic efficacy .

Result of Action

Based on the known effects of benzimidazole derivatives, it can be inferred that this compound may lead to changes in cellular function or morphology, depending on its specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, the compound’s efficacy can be influenced by factors such as the patient’s health status, age, and the presence of other medications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole core, followed by the introduction of the pyrrolidinone ring. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodiazole ring or the pyrrolidinone moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    Imidazoles: Compounds containing an imidazole ring, which share some structural similarities with benzodiazoles.

    Pyrrolidinones: Compounds with a pyrrolidinone ring, similar to the pyrrolidinone moiety in the target compound.

    Benzodiazepines: Compounds with a benzodiazepine ring, which are structurally related to benzodiazoles.

Uniqueness

4-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-methylpyrrolidin-2-one is unique due to its combination of a benzodiazole ring with a pyrrolidinone moiety. This unique structure imparts specific chemical and biological properties that are not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

4-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O/c1-14-8-9-15(2)16(10-14)13-24-19-7-5-4-6-18(19)22-21(24)17-11-20(25)23(3)12-17/h4-10,17H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVCYXJCLKBRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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